N-(1H-benzimidazol-2-yl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide
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Overview
Description
N-(1H-benzimidazol-2-yl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide is a complex organic compound that features a benzimidazole moiety linked to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-benzimidazol-2-yl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide typically involves the condensation of 2-aminobenzimidazole with a suitable pyrazole derivative. The reaction is often carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the formation of the desired product . The reaction mixture is usually heated under reflux conditions for several hours, followed by purification through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
N-(1H-benzimidazol-2-yl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The benzimidazole moiety can be oxidized using agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: H2O2, KMnO4, and other oxidizing agents under acidic or basic conditions.
Reduction: NaBH4, LiAlH4, typically in anhydrous solvents like tetrahydrofuran (THF) or diethyl ether.
Substitution: Halogenated solvents, bases like sodium hydroxide (NaOH), and nucleophiles such as amines or thiols
Major Products Formed
Oxidation: Formation of benzimidazole N-oxides or pyrazole N-oxides.
Reduction: Formation of reduced benzimidazole or pyrazole derivatives.
Substitution: Formation of substituted benzimidazole or pyrazole derivatives with various functional groups
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry
Biology: Investigated for its antimicrobial, antifungal, and anticancer properties. .
Medicine: Potential therapeutic agent for treating infections and cancer. .
Industry: Utilized in the development of new materials with specific properties, such as enhanced thermal stability and conductivity
Mechanism of Action
The mechanism of action of N-(1H-benzimidazol-2-yl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For example, it may inhibit the activity of certain kinases or proteases, which are crucial for the proliferation of cancer cells .
Comparison with Similar Compounds
Similar Compounds
N-(1H-benzimidazol-2-yl)-methyl-2-substituted-3H-benzimidazol-5-amine: Similar structure but with different substituents, leading to varied biological activities.
N-benzimidazol-2yl benzamide analogues: These compounds share the benzimidazole core but differ in their side chains and functional groups
Uniqueness
N-(1H-benzimidazol-2-yl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide is unique due to its dual benzimidazole-pyrazole structure, which imparts distinct chemical and biological properties. This dual structure allows for versatile interactions with various molecular targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C18H15N5O |
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Molecular Weight |
317.3 g/mol |
IUPAC Name |
N-(1H-benzimidazol-2-yl)-2-methyl-5-phenylpyrazole-3-carboxamide |
InChI |
InChI=1S/C18H15N5O/c1-23-16(11-15(22-23)12-7-3-2-4-8-12)17(24)21-18-19-13-9-5-6-10-14(13)20-18/h2-11H,1H3,(H2,19,20,21,24) |
InChI Key |
CWDMZNWIRZSZJJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=CC=C2)C(=O)NC3=NC4=CC=CC=C4N3 |
Origin of Product |
United States |
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